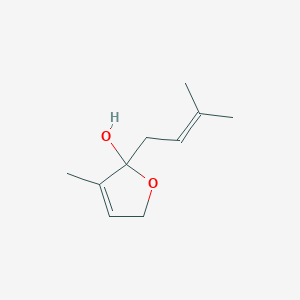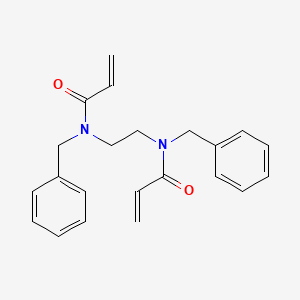
N,N'-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of bis-amides, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) typically involves the reaction of ethane-1,2-diamine with benzylprop-2-enoyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired bis-amide product .
Industrial Production Methods
While specific industrial production methods for N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its biocompatibility and potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antileishmanial activity.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to bind to and inhibit key enzymes in the Leishmania parasite . Molecular docking studies have shown that the compound can form stable complexes with these enzymes, leading to their inactivation and subsequent death of the parasite.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(benzamide): Similar structure but lacks the benzylprop-2-enamide groups.
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Contains methylformamide groups instead of benzylprop-2-enamide.
N,N’-(Ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide): Contains chlorobenzenesulfonamide groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) is unique due to its specific benzylprop-2-enamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
CAS No. |
139722-99-9 |
|---|---|
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-benzyl-N-[2-[benzyl(prop-2-enoyl)amino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C22H24N2O2/c1-3-21(25)23(17-19-11-7-5-8-12-19)15-16-24(22(26)4-2)18-20-13-9-6-10-14-20/h3-14H,1-2,15-18H2 |
InChI Key |
OUDJHGLVUGUXCD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(CCN(CC1=CC=CC=C1)C(=O)C=C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)


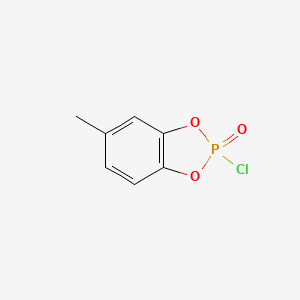
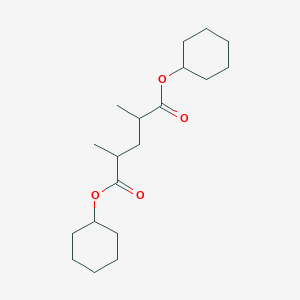
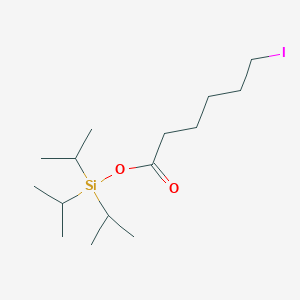
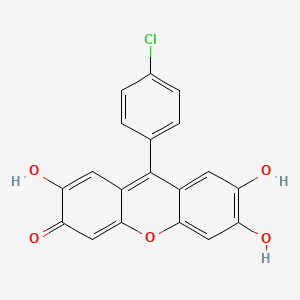
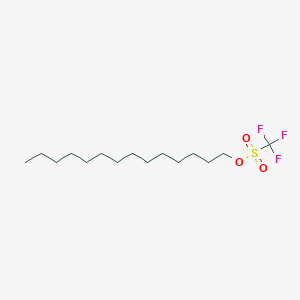
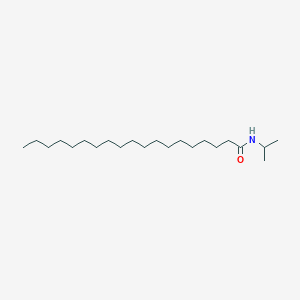
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)

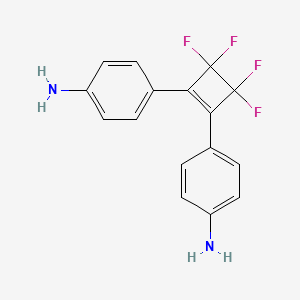
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
